Ethyl 4-(4,5-dibromothiophen-2-YL)benzoate
Overview
Description
Ethyl 4-(4,5-dibromothiophen-2-YL)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group attached to a thiophene ring, which is further substituted with bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4,5-dibromothiophen-2-YL)benzoate typically involves the bromination of thiophene derivatives followed by esterification. One common method includes the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting dibromothiophene is then reacted with ethyl 4-hydroxybenzoate in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the desired ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(4,5-dibromothiophen-2-YL)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper), solvents (e.g., DMF, THF).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-CPBA), solvents (e.g., dichloromethane, acetonitrile).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, THF).
Major Products:
Substitution: Substituted thiophene derivatives.
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Scientific Research Applications
Ethyl 4-(4,5-dibromothiophen-2-YL)benzoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(4,5-dibromothiophen-2-YL)benzoate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In materials science, its electronic properties are exploited to enhance the performance of organic electronic devices. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
- Ethyl 4-(5-bromothiophen-2-YL)benzoate
- Methyl 4-(5-acetyl-2-thienyl)benzoate
- Ethyl 4-(4,5-dibromothiophen-2-YL)benzoate
Comparison: this compound is unique due to the presence of two bromine atoms on the thiophene ring, which enhances its reactivity and allows for diverse chemical transformations. Compared to similar compounds, it offers greater versatility in synthetic applications and potential for developing novel materials and pharmaceuticals .
Properties
IUPAC Name |
ethyl 4-(4,5-dibromothiophen-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2O2S/c1-2-17-13(16)9-5-3-8(4-6-9)11-7-10(14)12(15)18-11/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJFKGUWVYZXQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(S2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80580259 | |
Record name | Ethyl 4-(4,5-dibromothiophen-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80580259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222840-93-9 | |
Record name | Ethyl 4-(4,5-dibromothiophen-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80580259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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